N-(2,5-dimethoxyphenyl)-2-{2-[5-(2-methylpropyl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide
Description
This compound is a synthetic acetamide derivative featuring a 1,3,4-oxadiazole core substituted with a 2-methylpropyl (isobutyl) group and an indole moiety. The indole is further functionalized with a 2-(2,5-dimethoxyphenyl)acetamide group.
Properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-[2-[5-(2-methylpropyl)-1,3,4-oxadiazol-2-yl]indol-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O4/c1-15(2)11-23-26-27-24(32-23)20-12-16-7-5-6-8-19(16)28(20)14-22(29)25-18-13-17(30-3)9-10-21(18)31-4/h5-10,12-13,15H,11,14H2,1-4H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQTHSLIAYQJONP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC(=O)NC4=C(C=CC(=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethoxyphenyl)-2-{2-[5-(2-methylpropyl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Oxadiazole Ring: The oxadiazole ring can be introduced via cyclization reactions involving hydrazides and carboxylic acids or their derivatives.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through electrophilic aromatic substitution reactions.
Final Coupling: The final step involves coupling the synthesized intermediates using appropriate coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dimethoxyphenyl)-2-{2-[5-(2-methylpropyl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The oxadiazole ring can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be employed.
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂) can be used for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield quinones, while reduction of the oxadiazole ring can produce amines.
Scientific Research Applications
The compound N-(2,5-dimethoxyphenyl)-2-{2-[5-(2-methylpropyl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide is a complex organic molecule that has garnered attention in various fields of scientific research. This article explores its applications across different domains, including medicinal chemistry, pharmacology, and materials science.
Chemical Properties and Structure
This compound features a unique structural design combining elements from indole and oxadiazole moieties. The presence of the 2,5-dimethoxyphenyl group contributes to its potential biological activity due to the electronic effects of the methoxy substituents. The oxadiazole ring is known for its role in enhancing the pharmacological properties of compounds, making it a valuable component in drug design.
Anticancer Activity
Research indicates that compounds containing indole and oxadiazole structures exhibit significant anticancer properties. The specific compound under discussion has been evaluated for its ability to inhibit cancer cell proliferation. Preliminary studies suggest that it may induce apoptosis in various cancer cell lines, although comprehensive clinical trials are needed to confirm these findings.
Anti-inflammatory Effects
The anti-inflammatory potential of this compound is being investigated due to its structural analogs that have shown promise in reducing inflammation. The mechanism may involve the modulation of inflammatory cytokines, which could be beneficial for treating conditions such as arthritis or inflammatory bowel disease.
Neuroprotective Properties
There is emerging evidence that compounds with similar structures can provide neuroprotective effects. This application is particularly relevant in the context of neurodegenerative diseases like Alzheimer's and Parkinson's disease, where oxidative stress plays a critical role in pathogenesis.
Bioavailability and Metabolism
Studies on similar compounds indicate that modifications in their chemical structure can significantly affect their bioavailability and metabolic pathways. Understanding these aspects is crucial for optimizing therapeutic efficacy and minimizing side effects.
Organic Electronics
Due to its unique electronic properties, this compound may find applications in organic electronics, particularly as an organic semiconductor or in photovoltaic devices. Research into its charge transport properties could lead to advancements in flexible electronic materials.
Polymer Chemistry
In polymer science, this compound could serve as a monomer for synthesizing novel polymers with tailored properties for specific applications such as drug delivery systems or smart materials.
Case Study 1: Anticancer Evaluation
A recent study evaluated the anticancer activity of structurally similar compounds derived from indole and oxadiazole frameworks. Results indicated a significant reduction in tumor growth in murine models treated with these compounds, highlighting the potential therapeutic applications of this compound.
Case Study 2: Neuroprotective Research
Another study focused on the neuroprotective effects of indole derivatives demonstrated that these compounds could reduce oxidative stress markers in neuronal cells exposed to toxic agents. This supports further investigation into the neuroprotective capabilities of the compound .
Mechanism of Action
The mechanism of action of N-(2,5-dimethoxyphenyl)-2-{2-[5-(2-methylpropyl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular processes. For example, it may bind to and inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The compound shares a common scaffold with the N-substituted 2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides (e.g., 8t, 8u, 8v, 8w) described in . Key differences include:
- Substituent on the oxadiazole ring : The target compound has a 2-methylpropyl group , whereas analogs in feature a sulfanyl-linked indol-3-ylmethyl group .
- Aromatic substituents: The 2,5-dimethoxyphenyl group in the target compound contrasts with substituents like chloro (8t), ethoxy (8u), nitro (8v), and pyridinyl (8w) in analogs.
- The compound in (306.4 g/mol) lacks the oxadiazole ring, highlighting the impact of heterocyclic additions on molecular size .
Data Table: Key Parameters of Analogs
Biological Activity
N-(2,5-dimethoxyphenyl)-2-{2-[5-(2-methylpropyl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide is a complex organic compound that has garnered attention due to its potential biological activities. This article delves into the synthesis, biological evaluation, and structure-activity relationships (SAR) of this compound, focusing on its antimicrobial and anticancer properties.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions that include the formation of the oxadiazole ring and subsequent coupling with the indole derivative. Characterization is performed using spectroscopic techniques such as NMR and mass spectrometry to confirm the structure.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds containing oxadiazole moieties. For instance, a series of 1,3,4-oxadiazoles were synthesized and evaluated for their antibacterial properties against Staphylococcus aureus and Escherichia coli. Compounds with similar structures to this compound exhibited significant antibacterial activity with minimum inhibitory concentration (MIC) values in the low micromolar range .
| Compound | Target Bacteria | MIC (µM) |
|---|---|---|
| F3 | Staphylococcus aureus | 8.0 |
| F4 | Escherichia coli | 12.0 |
| Target | N-(2,5-dimethoxyphenyl)-... | TBD |
Anticancer Activity
The compound's structural features suggest potential anticancer properties. Studies on related oxadiazole derivatives have shown promising results in inhibiting cancer cell proliferation. For example, derivatives with similar substituents demonstrated GI50 values ranging from 4.57 to 97.09 μM against various human cancer cell lines . The presence of methoxy groups has been correlated with enhanced biological activity due to increased lipophilicity and improved interaction with biological targets.
Case Studies and Research Findings
A recent investigation into the biological activities of oxadiazole derivatives revealed that specific substitutions significantly affect their potency. The introduction of electron-withdrawing groups such as nitro or halogens on the phenyl ring enhances antimicrobial efficacy . Furthermore, compounds featuring both oxadiazole and indole frameworks have been shown to exhibit synergistic effects against pathogenic bacteria and cancer cell lines.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of these compounds. The following factors were identified as critical:
- Substituent Effects : The position and nature of substituents on the phenyl and indole rings significantly influence activity.
- Electronegativity : Incorporating electronegative groups can enhance binding affinity to biological targets.
- Hydrophobicity : Increased hydrophobic character often correlates with improved membrane permeability.
Q & A
Basic Research Questions
Q. What synthetic strategies are commonly employed for synthesizing N-(2,5-dimethoxyphenyl)-2-{2-[5-(2-methylpropyl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide?
- Methodology : The compound’s synthesis typically involves coupling 5-(2-methylpropyl)-1,3,4-oxadiazole-2-thiol derivatives with substituted acetamides. For example, equimolar reactions of 5-(1H-indol-3-yl-methyl)-1,3,4-oxadiazole-2-thiol with 2-bromo-N-substituted acetamides in DMF with NaH at 35°C for 8 hours yield structurally analogous compounds . Spectral characterization (EIMS, -NMR) confirms the product, with key signals such as δ 4.16 ppm (NHNH) and m/z 189 (CHNO) .
Q. How is the compound characterized spectroscopically?
- Methodology :
- -NMR : Look for indole protons (e.g., δ 7.04–6.95 ppm for H-5’ and H-6’) and methoxy groups (δ ~3.88 ppm for dimethoxy substituents) .
- Mass Spectrometry (EIMS) : Key fragments include m/z 189 (base peak) for the oxadiazole-indole core and m/z 59 for acetamide-related fragments .
- Chromatography : Use reverse-phase HPLC with UV detection (λ = 254 nm) for purity validation .
Advanced Research Questions
Q. How can researchers optimize reaction yields for the oxadiazole-indole core synthesis?
- Methodology :
- Solvent Optimization : Replace DMF with polar aprotic solvents (e.g., THF or acetonitrile) to reduce side reactions .
- Catalyst Screening : Test NaH vs. KCO for thiol-acetamide coupling efficiency .
- Temperature Control : Lower temperatures (25–30°C) may minimize decomposition of labile substituents .
Q. What strategies resolve contradictions in enzyme inhibition data for structurally similar compounds?
- Methodology :
- Assay Standardization : Use uniform substrate concentrations (e.g., 0.1 mM acetylcholinesterase) and control for pH (7.4) and temperature (37°C) .
- Structural-Activity Analysis : Compare IC values of analogs (e.g., N-(4-methylphenyl) vs. N-(2,5-dimethoxyphenyl) derivatives) to identify substituent effects .
- Molecular Docking : Model interactions between the oxadiazole moiety and enzyme active sites (e.g., COX-2 or LOX) using software like AutoDock Vina .
Q. How can researchers validate analytical methods for quantifying this compound in biological matrices?
- Methodology :
- Calibration Curves : Prepare linearity ranges (0.1–50 μg/mL) in plasma or liver homogenate with R ≥ 0.995 .
- Recovery Studies : Spike known concentrations into matrices and compare recovery rates (target: 85–115%) .
- Stability Testing : Assess compound integrity under freeze-thaw cycles (-80°C to 25°C) and long-term storage (30 days) .
Key Research Gaps and Recommendations
- Mechanistic Studies : Investigate the role of the 2-methylpropyl group in modulating lipophilicity and target binding .
- Toxicology Profiling : Conduct in vitro cytotoxicity assays (e.g., HepG2 cells) to assess safety margins .
- Scale-Up Challenges : Address solvent disposal (DMF) and purification hurdles using green chemistry principles .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
